Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
Overview
Description
Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its cyano, ethoxy, and oxo functional groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be used as a coupling reagent in peptide synthesis .
Mode of Action
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate interacts with its targets by mediating coupling reactions. This compound is suitable for both solution phase and solid phase peptide synthesis .
Pharmacokinetics
It is soluble in dmf (dimethylformamide), which suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate can be influenced by various environmental factors. For instance, it is known to be sensitive to air and moisture . Therefore, it should be stored away from air, heat, water, and oxidizing agents to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with morpholino-methylene and dimethyl-ammonium hexafluorophosphate, which are crucial in peptide synthesis . The nature of these interactions involves the formation of stable complexes that facilitate biochemical processes.
Cellular Effects
The effects of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of morpholines, which are essential components in biologically active molecules and pharmaceuticals . This modulation can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with morpholino-methylene and dimethyl-ammonium hexafluorophosphate is a key example of its molecular mechanism . These interactions result in the formation of stable complexes that drive biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . High doses can result in toxicity and adverse reactions.
Metabolic Pathways
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is crucial for understanding its overall biochemical impact.
Transport and Distribution
The transport and distribution of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function within the cell, influencing its overall biochemical impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate typically involves the reaction of ethyl cyanoacetate with cyclohexanone under specific conditions. The reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a Knoevenagel condensation mechanism. The reaction mixture is then refluxed, and the product is isolated through distillation and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Ethyl 3-(1-cyano-2-oxoethylidene)-cyclohexanecarboxylate
- (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclopentanecarboxylate
- (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cycloheptanecarboxylate
Uniqueness
Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXDUXURUYRVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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